molecular formula C16H24N4O B3318738 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole CAS No. 101954-20-5

2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole

Cat. No. B3318738
Key on ui cas rn: 101954-20-5
M. Wt: 288.39 g/mol
InChI Key: KCCFLPBATGOEJM-UHFFFAOYSA-N
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Patent
US06194406B1

Procedure details

Combine 1-ethoxycarbonyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane (17.2 g, 47.6 mmol), hydrazine hydrate (40 mL), and potassium hydroxide (40.7 g, 725 mmol) in ethylene glycol (150 mL). Heat to reflux. After 5 hours, cool the reaction mixture and dilute with water (500 mL). Extract three times with dichloromethane. Combine the dichloromethane layers and extract with a saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give the title compound: Rf=0.25 (silica gel, dichloromethane/methanol, 90/10).
Name
1-ethoxycarbonyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40.7 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:12][CH2:11][CH2:10][N:9]([C:13]2[N:17]([CH2:18][CH2:19][O:20][CH2:21][CH3:22])[C:16]3[CH:23]=[CH:24][CH:25]=[CH:26][C:15]=3[N:14]=2)[CH2:8][CH2:7]1)=O)C.O.NN.[OH-].[K+]>C(O)CO.O>[CH2:21]([O:20][CH2:19][CH2:18][N:17]1[C:16]2[CH:23]=[CH:24][CH:25]=[CH:26][C:15]=2[N:14]=[C:13]1[N:9]1[CH2:10][CH2:11][CH2:12][NH:6][CH2:7][CH2:8]1)[CH3:22] |f:1.2,3.4|

Inputs

Step One
Name
1-ethoxycarbonyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
Quantity
17.2 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CCC1)C1=NC2=C(N1CCOCC)C=CC=C2
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
40.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Extract three times with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extract with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)N2CCNCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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